molecular formula C6H5N3O3 B2532886 5-Carbamoylpyrazine-2-carboxylic acid CAS No. 117890-32-1

5-Carbamoylpyrazine-2-carboxylic acid

Cat. No.: B2532886
CAS No.: 117890-32-1
M. Wt: 167.124
InChI Key: ZIMOOJPJWDBGGB-UHFFFAOYSA-N
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Description

5-Carbamoylpyrazine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H5N3O3 It is a derivative of pyrazine, a six-membered ring containing two nitrogen atoms at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-carbamoylpyrazine-2-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 2,5-dimethylpyrazine. This reaction is typically carried out in the presence of a catalyst, such as cobalt acetate and manganese acetate, with potassium bromide as a cocatalyst. The reaction is conducted in an acetic acid solvent at temperatures ranging from 90 to 110°C .

Another method involves the use of a fixed bed reactor, where 2,5-dimethylpyrazine is oxidized in the presence of air and a catalyst composed of gamma-Al2O3 and metallic oxides of manganese, vanadium, titanium, and strontium. The reaction temperature ranges from 150 to 350°C .

Industrial Production Methods

For industrial production, the method involving the fixed bed reactor is preferred due to its simplicity, stability, and high yield. The catalyst used in this method is easy to prepare and the reaction conditions are straightforward to control, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Carbamoylpyrazine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carboxylic acid group, using reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,5-dicarboxylic acid, while reduction could produce 5-aminomethylpyrazine-2-carboxylic acid.

Scientific Research Applications

5-Carbamoylpyrazine-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyrazinecarboxylic acid
  • 2,3-Pyrazinedicarboxylic acid
  • 5-Methylpyrazine-2-carboxylic acid

Uniqueness

Compared to these similar compounds, 5-carbamoylpyrazine-2-carboxylic acid has unique properties due to the presence of both a carbamoyl and a carboxylic acid group.

Properties

IUPAC Name

5-carbamoylpyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O3/c7-5(10)3-1-9-4(2-8-3)6(11)12/h1-2H,(H2,7,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMOOJPJWDBGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)C(=O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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